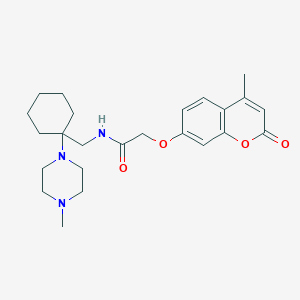
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as CM-3, has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions for research.
作用機序
The mechanism of action of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide is not fully understood, but studies suggest that it works by inhibiting specific enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has been shown to inhibit the activity of histone deacetylase, which is involved in cancer cell growth and proliferation. 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide also modulates the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has significant biochemical and physiological effects. 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, which may contribute to its anti-cancer properties.
実験室実験の利点と制限
One advantage of using 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide in laboratory experiments is its high yield and relatively simple synthesis method. 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide is also stable under normal laboratory conditions, making it a suitable compound for long-term studies. However, one limitation of using 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
Future research on 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide could focus on its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Studies could also investigate the effects of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide on specific enzymes and signaling pathways involved in these diseases. Additionally, studies could investigate the optimal dosage and administration of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide for maximum therapeutic efficacy.
合成法
The synthesis of 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide involves the condensation of 7-hydroxy-4-methylcoumarin and N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acrylamide in the presence of a base. This reaction yields 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide as a yellow solid with a high yield.
科学的研究の応用
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has been studied extensively for its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)acetamide |
|---|---|
分子式 |
C24H33N3O4 |
分子量 |
427.5 g/mol |
IUPAC名 |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C24H33N3O4/c1-18-14-23(29)31-21-15-19(6-7-20(18)21)30-16-22(28)25-17-24(8-4-3-5-9-24)27-12-10-26(2)11-13-27/h6-7,14-15H,3-5,8-13,16-17H2,1-2H3,(H,25,28) |
InChIキー |
DAHIMCZUUHEKPL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B264906.png)
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264908.png)
![N-{1-benzyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264910.png)
![1-[2-[(4Z)-4-[4-(3,4-dimethoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-oxocyclohexa-1,5-dien-1-yl]oxyethyl]piperidine-4-carboxamide](/img/structure/B264913.png)
![7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate](/img/structure/B264914.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)

![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
![4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B264939.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)
![6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B264966.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264971.png)
![3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B264979.png)
![8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B264987.png)